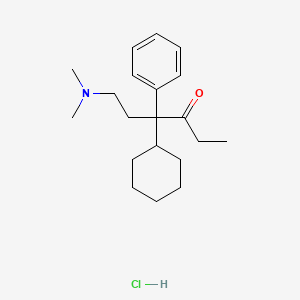
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of cyclohexyl, dimethylamino, and phenyl groups attached to a hexanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylmagnesium bromide with 4-phenyl-3-hexanone under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product. The process is carefully monitored to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl-phenylcarboxylic acid.
Reduction: Formation of 4-cyclohexyl-6-(dimethylamino)-4-phenylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexanol: A reduced form of the compound with similar structural features.
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexanoic acid: An oxidized derivative with different chemical properties.
Uniqueness
4-Cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
112239-89-1 |
|---|---|
Formule moléculaire |
C20H32ClNO |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
4-cyclohexyl-6-(dimethylamino)-4-phenylhexan-3-one;hydrochloride |
InChI |
InChI=1S/C20H31NO.ClH/c1-4-19(22)20(15-16-21(2)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18H,4,6,9-10,13-16H2,1-3H3;1H |
Clé InChI |
UOZFVEUFXYHMAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CCN(C)C)(C1CCCCC1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
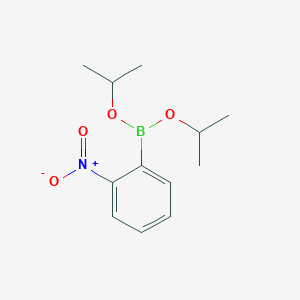
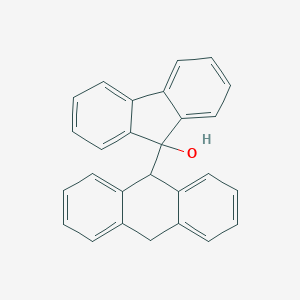
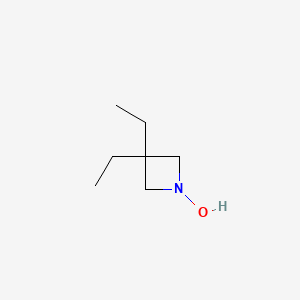
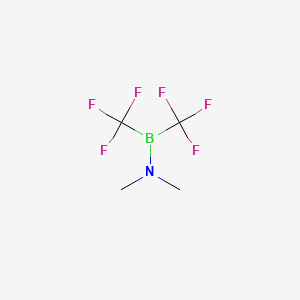
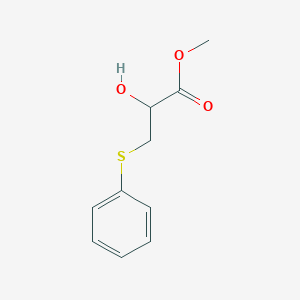

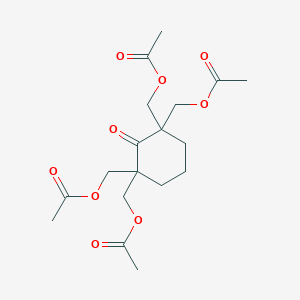
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
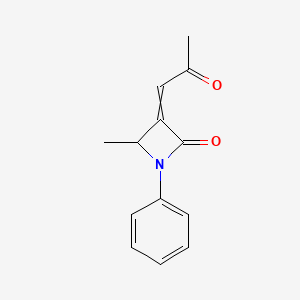
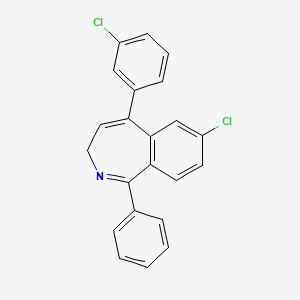
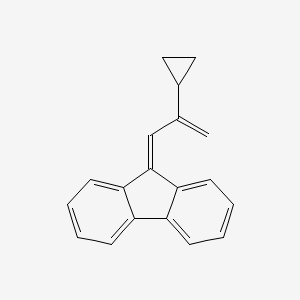
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
